molecular formula C8H11NS B1464617 (2-(2-Thienyl)cyclopropyl)methylamine CAS No. 1226016-59-6

(2-(2-Thienyl)cyclopropyl)methylamine

Cat. No. B1464617
CAS RN: 1226016-59-6
M. Wt: 153.25 g/mol
InChI Key: LQWLXGXOJYGXIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which “(2-(2-Thienyl)cyclopropyl)methylamine” is a part of, can be achieved through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “(2-(2-Thienyl)cyclopropyl)methylamine” is represented by the InChI string: InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, ynamides can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path .


Physical And Chemical Properties Analysis

Amines, such as “(2-(2-Thienyl)cyclopropyl)methylamine”, have unique physical properties. For instance, the boiling point of methylamine, a simple amine, is -6.3°C, which is significantly higher than that of ethane, a compound with a similar number of electrons and shape .

Scientific Research Applications

Medicine

In the realm of medicine, this compound could potentially be explored for its pharmacological properties. While specific studies on this compound in medicine are not readily available, similar structures have been investigated for their use in drug development, particularly as intermediates in the synthesis of more complex molecules with therapeutic potential .

Biotechnology

Biotechnological applications may include the use of “(2-(2-Thienyl)cyclopropyl)methylamine” as a building block for the synthesis of compounds that can modulate biological processes. For instance, it could be used in the design of molecules that interact with enzymes or receptors within cells, influencing their activity for research purposes .

Pharmacology

In pharmacology, the compound’s interactions with biological systems could be studied to understand its effects on various physiological pathways. It might serve as a lead compound for the development of new drugs, with modifications to its structure leading to variations in its activity and specificity .

Neuroscience

Neuroscience research could benefit from this compound if it exhibits activity on the nervous system. It could be used as a tool to study neurotransmitter systems, neural plasticity, or neuroprotection. Its effects on brain chemistry could provide insights into the treatment of neurological disorders .

Chemistry

Chemists might investigate “(2-(2-Thienyl)cyclopropyl)methylamine” for its chemical properties, such as reactivity, stability, or its ability to form novel compounds through various chemical reactions. It could also be used as a catalyst or a reagent in synthetic chemistry to create new materials or chemicals .

Materials Science

In materials science, this compound could be used to modify the properties of materials or to create new materials with specific characteristics. Its incorporation into polymers or coatings could impart unique electrical, optical, or mechanical properties to the materials .

Future Directions

The future directions for the study and application of “(2-(2-Thienyl)cyclopropyl)methylamine” and similar compounds could involve further exploration of their synthesis methods. For instance, the catalytic protodeboronation of pinacol boronic esters is a promising area of research .

properties

IUPAC Name

(2-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWLXGXOJYGXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Thienyl)cyclopropyl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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